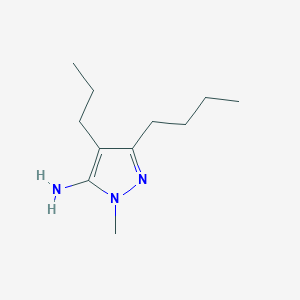
Methyl 2-amino-4-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-hydroxypentanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of pentanoic acid, featuring an amino group at the second carbon and a hydroxyl group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-hydroxypentanoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates. This reaction leads to the formation of stable 5,6-fused bicyclic 2-amino-4H-pyran derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the available resources.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary amines.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxypentanoate: Similar in structure but lacks the amino group.
2-Amino-4-hydroxybutanoic acid: Similar in structure but has a shorter carbon chain.
2-Amino-4-hydroxyhexanoic acid: Similar in structure but has a longer carbon chain.
Uniqueness
Methyl 2-amino-4-hydroxypentanoate is unique due to the presence of both an amino group and a hydroxyl group on the pentanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
methyl 2-amino-4-hydroxypentanoate |
InChI |
InChI=1S/C6H13NO3/c1-4(8)3-5(7)6(9)10-2/h4-5,8H,3,7H2,1-2H3 |
Clave InChI |
CRVQMXNSPBLTCE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(=O)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




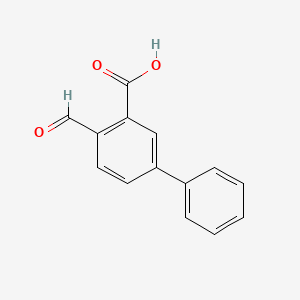
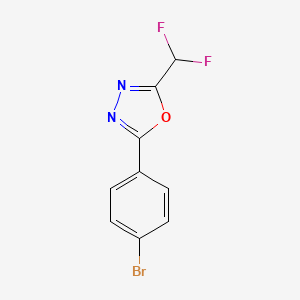
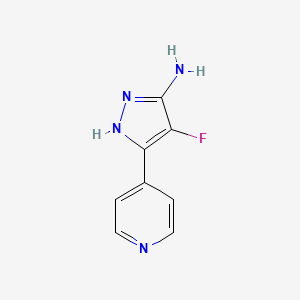
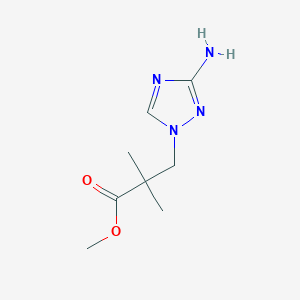
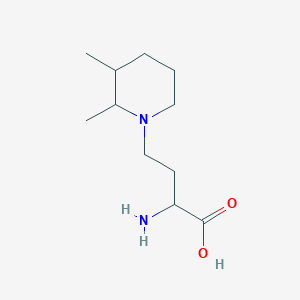
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
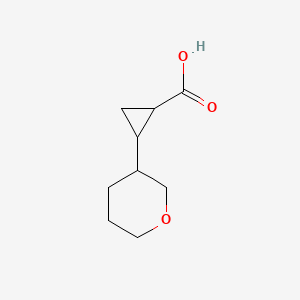
![3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
